
2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine is an organic compound with the molecular formula C8H15N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine typically involves the reaction of 2H-pyrazol-3-amine with isopropanol and methyl bromide under anhydrous conditions and nitrogen protection . The reaction proceeds as follows:
- Dissolve 2H-pyrazol-3-amine in an organic solvent.
- Slowly add isopropanol and methyl bromide.
- Allow the reaction to proceed for a specified period to obtain the product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is carried out in well-controlled environments to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine
- 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine
- 3-(1-methyl-1H-pyrazol-5-yl)acrylic acid
Uniqueness
2-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)ethanamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its versatility in synthetic applications and potential biological activities make it a valuable compound for research and industrial use .
Properties
CAS No. |
1328640-34-1 |
|---|---|
Molecular Formula |
C9H17N3 |
Molecular Weight |
167.25 |
IUPAC Name |
2-(2-methyl-5-propan-2-ylpyrazol-3-yl)ethanamine |
InChI |
InChI=1S/C9H17N3/c1-7(2)9-6-8(4-5-10)12(3)11-9/h6-7H,4-5,10H2,1-3H3 |
InChI Key |
XOGBOWKCPKGZFZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN(C(=C1)CCN)C |
Canonical SMILES |
CC(C)C1=NN(C(=C1)CCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


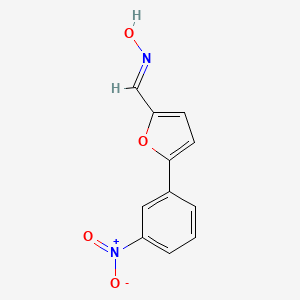
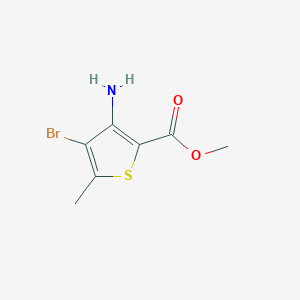

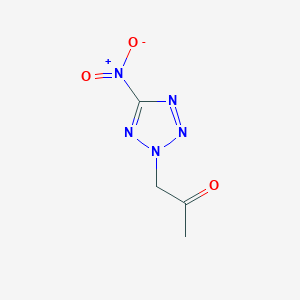
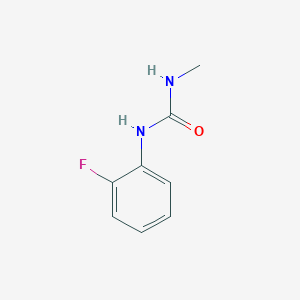
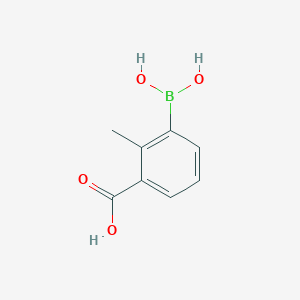
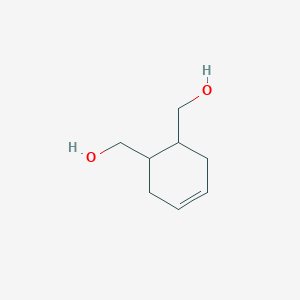

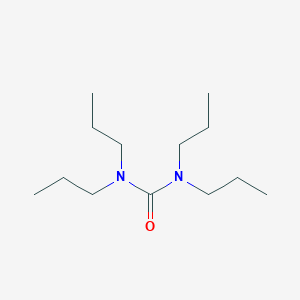
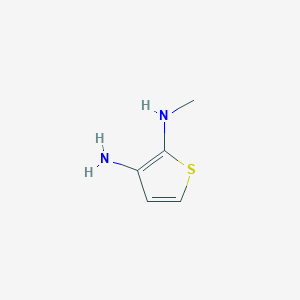
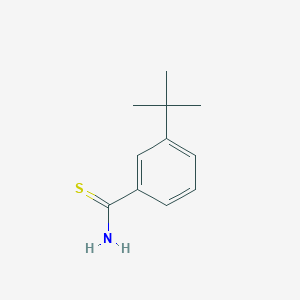
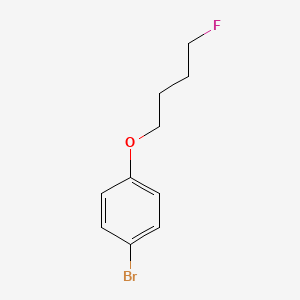
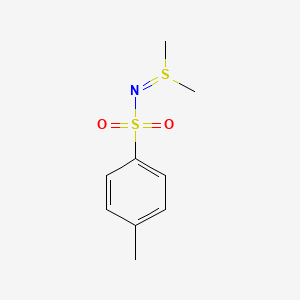
![Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3046870.png)
